molecular formula C8H16N2O B12830053 (R)-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one

(R)-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B12830053
M. Wt: 156.23 g/mol
InChI Key: GQZRNFWMSQVMBJ-SSDOTTSWSA-N
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Description

®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:

    Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds.

    Introduction of the methyl group: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

    Chiral resolution: The enantiomeric purity can be achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor binding: It can bind to certain receptors, influencing biological pathways.

Medicine

    Drug development:

    Therapeutic agents: It may exhibit therapeutic properties for treating certain conditions.

Industry

    Material science: The compound can be used in the development of new materials with unique properties.

    Chemical manufacturing: It may serve as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved depend on the specific targets and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A parent compound with a similar structure but lacking the methyl group.

    1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring.

    1,4-Oxazepane: A similar compound with an oxygen atom replacing one of the nitrogen atoms.

Uniqueness

®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is unique due to its specific chiral configuration and the presence of the methyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[(5R)-5-methyl-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C8H16N2O/c1-7-3-5-10(8(2)11)6-4-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

GQZRNFWMSQVMBJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1)C(=O)C

Canonical SMILES

CC1CCN(CCN1)C(=O)C

Origin of Product

United States

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